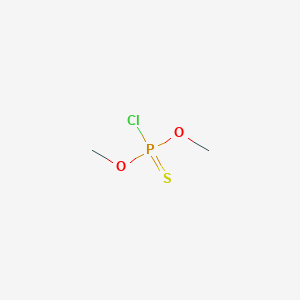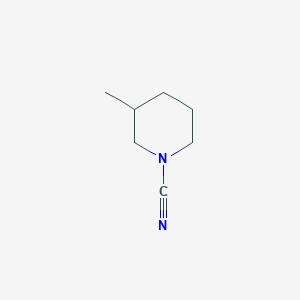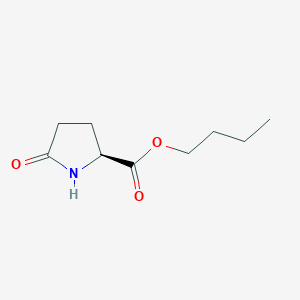
5-(Pyridin-4-YL)-1H-imidazole-2-thiol
Vue d'ensemble
Description
The compound 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as ligands in coordination chemistry 10.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multicomponent reactions, where various starting materials are combined to form complex structures. For instance, imidazo[1,5-a]pyridines can be synthesized by heating aldehydes with 2-cyanopyridine and ammonium acetate . Similarly, imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines can be obtained through palladium-catalyzed amidation reactions . These methods provide a pathway for the synthesis of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a pyridine and imidazole ring. The structural and vibrational properties of these compounds can be analyzed using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, supported by density functional theory (DFT) calculations . The stability of these molecules often arises from charge delocalization and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, including the formation of stable N-heterocyclic carbenes , acting as ambident nucleophiles in the synthesis of polyfunctionalized pyrroles and thiophenes , and engaging in multicomponent reactions to produce fully substituted furans . These reactions highlight the versatility of imidazole derivatives in organic synthesis, suggesting that 5-(Pyridin-4-YL)-1H-imidazole-2-thiol could also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These compounds exhibit strong UV absorption and fluorescence, which can be tuned by modifying the molecular architecture . The electronic properties, such as HOMO-LUMO energies, charge distribution, and non-linear optical activity, can be studied using spectroscopic methods and theoretical calculations . The solubility, melting point, and thermal stability of these compounds can vary significantly based on their substitution patterns and intermolecular interactions10.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, a derivative of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, was used in the synthesis of various compounds, such as 1,2,4-triazoles. These compounds demonstrated promising antimicrobial activities in a study that evaluated their effects against different microbes. The study highlighted the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Organocatalytic Processes
Another application involved the use of 5-(Pyrrolidin-2-yl)tetrazole functionalized silica, related to 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, in organocatalytic processes. This compound was used in a packed-bed microreactor for continuous-flow aldol reactions, indicating its potential in environmentally benign chemical processes (Bortolini et al., 2012).
Corrosion Inhibition
In the field of corrosion inhibition, derivatives of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, such as 1,3,4-oxadiazole derivatives, showed effectiveness in protecting mild steel in sulphuric acid. This application is significant in industrial processes where corrosion is a major issue (Ammal et al., 2018).
Therapeutic Potential
Imidazo[1,2-a]pyridine, a compound related to 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, has been identified as a 'drug prejudice' scaffold due to its wide range of applications in medicinal chemistry. This compound has been used in various therapeutic contexts, including anticancer, antimicrobial, and antiviral treatments, demonstrating the broad potential of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol in pharmaceutical research (Deep et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, similar to 5-(Pyridin-4-YL)-1H-imidazole-2-thiol, were synthesized and showed significant anti-inflammatory and antimicrobial activities. This highlights the compound's potential in developing new anti-inflammatory and antimicrobial agents (Toma et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include details of how to handle and store the compound safely.
Orientations Futures
This could involve suggesting further studies that could be done to learn more about the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new reactions or uses for the compound.
Propriétés
IUPAC Name |
4-pyridin-4-yl-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGPQDMPQIWCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434095 | |
| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-YL)-1H-imidazole-2-thiol | |
CAS RN |
146366-04-3 | |
| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)




